molecular formula C19H18O4 B2842730 (Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one CAS No. 622808-44-0

(Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one

Cat. No.: B2842730
CAS No.: 622808-44-0
M. Wt: 310.349
InChI Key: XVPXAPHPTMZFDT-WQRHYEAKSA-N
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Description

The compound (Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative with a Z-configuration. Its structure features:

  • A benzofuran-3(2H)-one core, which is a bicyclic system combining a benzene ring fused with a furanone moiety.
  • A (5-methylfuran-2-yl)methylene group at position 2, introducing a heteroaromatic furan substituent with a methyl group at the 5-position.

This compound’s structural uniqueness lies in the combination of a furan-based benzylidene substituent and a prenyloxy chain, differentiating it from analogs with methoxy or chlorophenyl groups.

Properties

IUPAC Name

(2Z)-6-(3-methylbut-2-enoxy)-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-12(2)8-9-21-14-6-7-16-17(10-14)23-18(19(16)20)11-15-5-4-13(3)22-15/h4-8,10-11H,9H2,1-3H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPXAPHPTMZFDT-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog Overview

Four structurally related benzofuran-3(2H)-one derivatives are compared (Table 1):

Compound ID Substituent at C2 (Benzylidene Group) Substituent at C6 Key Features
Target (5-Methylfuran-2-yl)methylene 3-Methylbut-2-enoxy Z-configuration; furan heterocycle
Analog 1 2-Methoxybenzylidene Methoxy Electron-donating methoxy groups on both substituents
Analog 2 3-Methoxybenzylidene 3-Methylbut-2-enoxy Same C6 substituent as target; meta-methoxy on benzylidene
Analog 3 (5-Methylfuran-2-yl)methylene 2-(4-Chlorophenyl)-2-oxoethoxy Chlorophenyl and oxoethoxy enhance polarity
Analog 4 2,5-Dimethoxybenzylidene Hydroxy Polar hydroxy group at C6; dimethoxy benzylidene

Substituent Analysis

C2 Substituents
  • Target vs. Analog 1/2/4 : The target’s (5-methylfuran-2-yl)methylene group replaces methoxy-substituted benzylidenes (Analogs 1, 2, 4). Furan’s electron-deficient nature may reduce π-π stacking compared to methoxybenzylidenes but could engage in hydrogen bonding via the oxygen atom .
  • Target vs. Analog 3 : Both share the furan-based C2 substituent, suggesting similar electronic profiles .
C6 Substituents
  • Target vs. Analog 2: Identical 3-methylbut-2-enoxy groups imply comparable lipophilicity and metabolic stability .
  • Target vs.
  • Target vs. Analog 1/4 : Methoxy (Analog 1) and hydroxy (Analog 4) groups at C6 are smaller and more polar, likely reducing membrane permeability compared to the prenyloxy chain .

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